REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[N:7][CH:8]=1)#[N:2].Cl.[NH2:10][OH:11].C(N(CC)CC)C.Cl.C(N(CC)CC)C>CO>[OH:11][N:10]=[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[N:7][CH:8]=1)[NH2:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=NC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.42 g
|
Type
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reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was pre-absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia—95:5:0.5 as eluant)
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid which
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethanol
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
ON=C(N)C=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |